2-Fluoro-4-(trifluoromethoxy)-DL-phenylalanine

CAS No.: 1391008-15-3

Cat. No.: VC2699452

Molecular Formula: C10H9F4NO3

Molecular Weight: 267.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1391008-15-3 |

|---|---|

| Molecular Formula | C10H9F4NO3 |

| Molecular Weight | 267.18 g/mol |

| IUPAC Name | 2-amino-3-[2-fluoro-4-(trifluoromethoxy)phenyl]propanoic acid |

| Standard InChI | InChI=1S/C10H9F4NO3/c11-7-4-6(18-10(12,13)14)2-1-5(7)3-8(15)9(16)17/h1-2,4,8H,3,15H2,(H,16,17) |

| Standard InChI Key | POFOCSWADMUTGH-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1OC(F)(F)F)F)CC(C(=O)O)N |

| Canonical SMILES | C1=CC(=C(C=C1OC(F)(F)F)F)CC(C(=O)O)N |

Introduction

Chemical Structure and Physical Properties

Molecular Identification

2-Fluoro-4-(trifluoromethoxy)-DL-phenylalanine is a modified phenylalanine amino acid containing multiple fluorine substituents. The compound is precisely identified through several standardized chemical identifiers as shown in Table 1.

Table 1. Chemical Identifiers of 2-Fluoro-4-(trifluoromethoxy)-DL-phenylalanine

| Identifier | Value |

|---|---|

| CAS No. | 1391008-15-3 |

| Molecular Formula | C10H9F4NO3 |

| Molecular Weight | 267.18 g/mol |

| IUPAC Name | 2-amino-3-[2-fluoro-4-(trifluoromethoxy)phenyl]propanoic acid |

| Standard InChI | InChI=1S/C10H9F4NO3/c11-7-4-6(18-10(12,13)14)2-1-5(7)3-8(15)9(16)17/h1-2,4,8H,3,15H2,(H,16,17) |

| Standard InChIKey | POFOCSWADMUTGH-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1OC(F)(F)F)F)CC(C(=O)O)N |

| PubChem Compound ID | 66523488 |

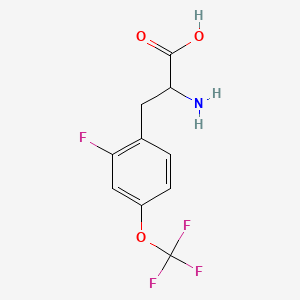

The structure features a phenyl ring with a fluorine atom at position 2 (ortho) and a trifluoromethoxy group (OCF3) at position 4 (para), attached to the standard phenylalanine backbone with an amino group and carboxylic acid functionality .

Structural Characteristics

The "DL" designation indicates that this compound exists as a racemic mixture of both D and L enantiomers, containing equal amounts of the left-handed (L) and right-handed (D) stereoisomers. This is significant for research applications as biological systems often demonstrate stereospecific responses to different enantiomers.

The compound's structure can be further understood by examining its key functional groups:

-

Amino acid backbone with α-amino and α-carboxylic acid groups

-

Phenyl ring with strategic fluorine substitutions

-

Fluorine atom at the ortho position (position 2)

-

Trifluoromethoxy group at the para position (position 4)

These fluorine-containing substituents significantly alter the electron distribution, lipophilicity, and metabolic stability compared to natural phenylalanine .

Synthesis Approaches

Erlenmeyer Azlactone Method

This classical method has been successfully applied to synthesize various fluorinated phenylalanines. The approach typically involves:

-

Formation of an azlactone intermediate through a multicomponent reaction

-

Subsequent hydrolysis and reduction steps

-

Optional resolution of enantiomers when stereochemically pure products are required

For example, 2,5-difluorophenylalanines have been synthesized via this approach by starting with a multicomponent reaction involving a fluorinated benzaldehyde, acetylglycine, and acetic anhydride to form an azlactone intermediate. After basic hydrolysis and catalytic hydrogenation, the racemic product can be obtained .

Palladium-Catalyzed Coupling Reactions

Various coupling strategies using palladium catalysts have proven effective for introducing fluorinated groups onto phenylalanine scaffolds:

-

Negishi coupling reactions between N-protected 3-iodo-alanine derivatives and fluorinated benzyl zinc reagents

-

Stille coupling reactions for introducing vinyl groups that can be further modified

-

Coupling of N-hydroxytetrachlorophthalimide esters with appropriate boronic acids

For instance, protected L-4-[sulfono(difluoromethyl)]phenylalanines have been synthesized through the coupling of suitable esters with the zincate of Fmoc-3-iodo-L-alanine methyl ester using a palladium catalyst .

Photooxidative Cyanation

This method offers a protecting group-free approach for synthesizing racemic fluorinated phenylalanines from corresponding benzylamines. The process typically involves:

-

Singlet oxygen-driven photooxidative cyanation using tetraphenylporphyrin as a catalyst

-

Subsequent acid-mediated hydrolysis of the intermediate α-amino nitrile

Research Applications and Significance

Pharmaceutical Research Applications

Fluorinated phenylalanines, including compounds like 2-Fluoro-4-(trifluoromethoxy)-DL-phenylalanine, have gained significant attention in pharmaceutical research due to their unique properties and potential advantages in drug development .

The strategic incorporation of fluorine atoms and fluorinated groups into phenylalanine structures can provide several beneficial effects:

-

Enhanced Metabolic Stability: The presence of the fluorine substitutions, particularly the trifluoromethoxy group, can increase resistance to enzymatic degradation, potentially extending the half-life of drugs containing this building block .

-

Altered Binding Characteristics: The fluorine substituents modify the electronic properties and shape of the molecule, potentially enhancing binding affinity and selectivity for specific biological targets.

-

Improved Membrane Permeability: The fluorinated substituents typically increase lipophilicity, potentially enhancing the ability of peptides and small molecules containing this building block to cross biological membranes .

-

Unique Physicochemical Properties: The incorporation of fluorine atoms creates unique electron distribution patterns that can be exploited for specific interactions with biological targets .

Biochemical Research Applications

In biochemical research, fluorinated phenylalanines serve as valuable tools for protein engineering and structural studies:

-

Protein Structure Modification: Incorporation of fluorinated phenylalanines like 2-Fluoro-4-(trifluoromethoxy)-DL-phenylalanine into proteins can provide unique probes for studying protein folding, stability, and interactions.

-

Enzyme Inhibitor Development: The unique steric and electronic properties of fluorinated phenylalanines make them valuable building blocks for designing enzyme inhibitors with enhanced specificity and potency .

-

Peptide-Based Therapeutics: Fluorinated phenylalanines can enhance the pharmacological properties of peptide-based therapeutics by improving their metabolic stability and membrane permeability .

| Specification | Value |

|---|---|

| Purity | ≥97% |

| Physical Form | Solid |

| Typical Quantity | 250 mg or 1 g packaging |

| Intended Use | For research use only. Not for human or veterinary use |

Commercial providers typically include important identifiers such as CAS number, molecular formula, and structural information to confirm the identity of the compound .

Related Fluorinated Amino Acids

Structural Analogs

Several structurally related fluorinated phenylalanine derivatives have been reported in the literature:

-

4-Fluoro-2-trifluoromethoxy-DL-phenylalanine: A positional isomer with the fluorine and trifluoromethoxy groups in different positions on the phenyl ring (CAS: 1435806-18-0) .

-

Mono-fluorinated phenylalanines: Simpler analogs containing a single fluorine atom at various positions (ortho, meta, or para) on the phenyl ring .

-

Multi-fluorinated phenylalanines: More complex analogs containing multiple fluorine atoms at different positions on the phenyl ring, including 2,5-difluorophenylalanine .

These related compounds form a family of fluorinated amino acids with varying electronic and steric properties, allowing researchers to select compounds with specific characteristics for various applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume